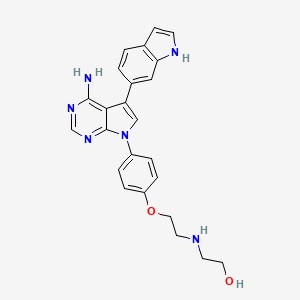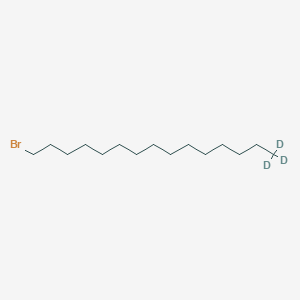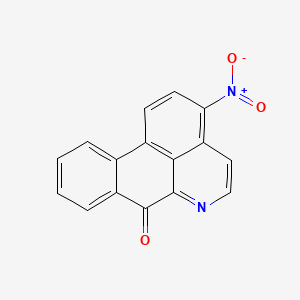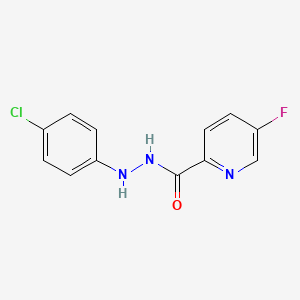
Akt/NF-|EB/JNK-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Akt/NF-κB/JNK-IN-1 is a small molecule inhibitor that targets key signaling pathways involved in cell survival, proliferation, and apoptosis. This compound is particularly significant in cancer research due to its ability to inhibit the Akt, NF-κB, and JNK pathways, which are often dysregulated in various cancers .
Preparation Methods
The synthesis of Akt/NF-κB/JNK-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: Initial steps may include the formation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Akt/NF-κB/JNK-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under specific conditions to form derivatives.
Scientific Research Applications
Akt/NF-κB/JNK-IN-1 has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inflammatory Diseases: The compound is also used to investigate the role of NF-κB in inflammatory responses and its potential as a therapeutic target.
Neurodegenerative Diseases: Research on neurodegenerative diseases like Parkinson’s disease utilizes this compound to understand the role of JNK signaling in neuronal apoptosis
Mechanism of Action
Akt/NF-κB/JNK-IN-1 exerts its effects by inhibiting the phosphorylation and activation of Akt, NF-κB, and JNK pathways. This inhibition leads to reduced cell survival signals, increased apoptosis, and decreased inflammatory responses. The compound targets specific kinases and transcription factors involved in these pathways, thereby modulating their activity .
Comparison with Similar Compounds
Akt/NF-κB/JNK-IN-1 is unique due to its ability to simultaneously inhibit multiple signaling pathways. Similar compounds include:
LY294002: A specific inhibitor of the PI3K/Akt pathway.
BAY 11-7082: An inhibitor of the NF-κB pathway.
SP600125: A selective inhibitor of the JNK pathway
These compounds, while effective in their respective pathways, do not offer the multi-target inhibition provided by Akt/NF-κB/JNK-IN-1, making it a valuable tool in research involving complex signaling networks.
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H22N2O6/c1-23-5-7-24(8-6-23)11-18(27)30-12-13-9-15-20(17(26)10-13)22(29)19-14(21(15)28)3-2-4-16(19)25/h2-4,9-10,25-26H,5-8,11-12H2,1H3 |
InChI Key |
OAPGKZKRIKMMPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)








